Cas no 880812-26-0 ((5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine)

(5-Bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine is a brominated aromatic amine derivative featuring methoxy substituents at both the phenyl and ethylamine moieties. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly in nucleophilic substitution and coupling reactions. The presence of electron-donating methoxy groups enhances its solubility in polar organic solvents, facilitating its use in intermediate synthesis. The bromine atom at the 5-position offers a handle for further functionalization via cross-coupling or metal-catalyzed transformations. Its structural features make it a potential precursor for bioactive molecules or ligands in coordination chemistry. Careful handling is advised due to the reactive nature of the bromo and amine functional groups.
(5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine structure
880812-26-0 structure
Product name:(5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine
CAS No:880812-26-0
MF:C11H16BrNO2
MW:274.154242515564
CID:3031015
PubChem ID:4720493

(5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine Chemical and Physical Properties

Names and Identifiers

    • EthanaMine, N-(5-broMo-2-Methoxybenzyl)-2-Methoxy-
    • (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine
    • [(5-BROMO-2-METHOXYPHENYL)METHYL](2-METHOXYETHYL)AMINE
    • N-(5-bromo-2-methoxybenzyl)-N-(2-methoxyethyl)amine
    • N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxyethanamine
    • AN-465/42886074
    • N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine
    • (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine
    • EN300-168416
    • 880812-26-0
    • AKOS001479289
    • STK294253
    • Inchi: InChI=1S/C11H16BrNO2/c1-14-6-5-13-8-9-7-10(12)3-4-11(9)15-2/h3-4,7,13H,5-6,8H2,1-2H3
    • InChI Key: SNALFQZBFIGRSJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 273.03644Da
  • Monoisotopic Mass: 273.03644Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų
  • XLogP3: 1.8

(5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-168416-2.5g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
2.5g
$529.0 2023-09-20
Enamine
EN300-168416-10.0g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
10g
$3131.0 2023-06-04
Enamine
EN300-168416-5.0g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
5g
$2110.0 2023-06-04
Enamine
EN300-168416-1g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
1g
$271.0 2023-09-20
Enamine
EN300-168416-0.1g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
0.1g
$238.0 2023-09-20
Enamine
EN300-168416-1.0g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
1g
$728.0 2023-06-04
Enamine
EN300-168416-10g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
10g
$1163.0 2023-09-20
Enamine
EN300-168416-0.5g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
0.5g
$260.0 2023-09-20
Enamine
EN300-168416-0.05g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
0.05g
$227.0 2023-09-20
Enamine
EN300-168416-0.25g
[(5-bromo-2-methoxyphenyl)methyl](2-methoxyethyl)amine
880812-26-0
0.25g
$249.0 2023-09-20

Additional information on (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine

Introduction to (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine (CAS No. 880812-26-0)

(5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine (CAS No. 880812-26-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, which include a brominated aromatic ring and two methoxy groups. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine consists of a 5-bromo-2-methoxyphenyl moiety attached to a methyl group, which is further connected to a 2-methoxyethyl amine group. The presence of the bromine atom and the methoxy groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and biological interactions. These features have been the focus of numerous studies aimed at understanding the compound's behavior in different chemical and biological environments.

Recent research has highlighted the potential of (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine in various therapeutic areas. For instance, studies have shown that this compound exhibits significant activity against certain types of cancer cells, particularly those involved in breast and lung cancers. The mechanism of action is thought to involve the modulation of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways. This makes (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine a promising lead compound for further development into anti-cancer drugs.

In addition to its anti-cancer properties, (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine has also been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that this compound can modulate serotonin and norepinephrine levels in the brain, which are key neurotransmitters involved in mood regulation. These findings suggest that (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine could be developed into a novel class of antidepressants with improved efficacy and fewer side effects compared to existing treatments.

The synthesis of (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine has been optimized through various methodologies, including traditional organic synthesis routes and more modern techniques such as microwave-assisted synthesis. These methods have enabled researchers to produce high-purity samples of the compound, facilitating detailed structural characterization and biological evaluation. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has provided valuable insights into the molecular structure and purity of (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine.

Clinical trials involving (5-bromo-2-methoxyphenyl)methyl(2-methoxyethyl)amine are currently underway to assess its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and support further investigation into the therapeutic potential of (5-bromo-2-meth oxyphenyl)methyl(2-meth oxy ethyl)amine.

In conclusion, (5-bromo-2-meth oxy phenyl)m ethyl ( 2 -meth oxy eth yl )am ine (CAS No. 880812-26-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development into novel therapeutic agents. Ongoing research continues to explore its potential in various disease areas, highlighting its significance in advancing drug discovery efforts.

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